![molecular formula C13H14FNO2 B7858555 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]-](/img/structure/B7858555.png)
4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a fluorinated derivative of piperidinone, which is a cyclic amide. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- typically involves the reaction of 4-piperidone with 4-fluorophenylacetic acid or its derivatives under specific reaction conditions. The reaction can be carried out using reagents such as thionyl chloride, oxalyl chloride, or other activating agents to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.
Medicine: In the medical field, derivatives of 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- may be explored for their potential therapeutic properties. These derivatives could be developed as drugs for various diseases, including neurological disorders and inflammation.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in material science and chemical synthesis.
Mécanisme D'action
The mechanism by which 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biological molecules to produce its effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Piperidinone derivatives
Fluorinated phenyl compounds
Other piperidine derivatives
Uniqueness: 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- is unique due to its specific fluorinated phenyl group, which can impart different chemical and biological properties compared to its non-fluorinated counterparts. This fluorination can enhance the compound's stability, reactivity, and binding affinity to biological targets.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-11-3-1-10(2-4-11)13(17)9-15-7-5-12(16)6-8-15/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMJHHVRHVQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
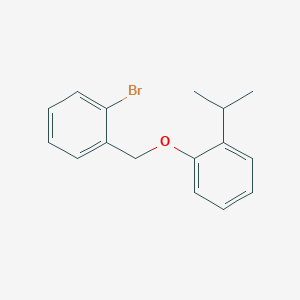
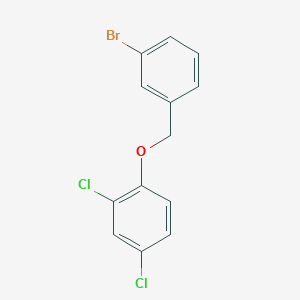
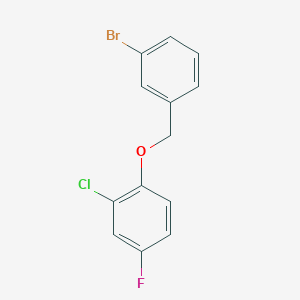
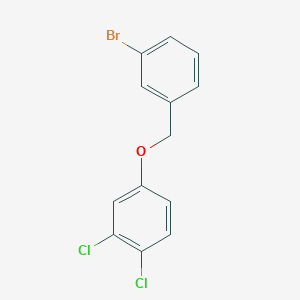

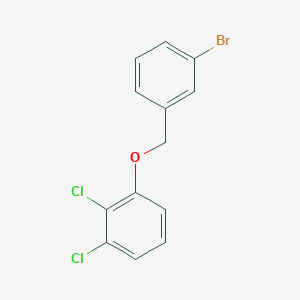

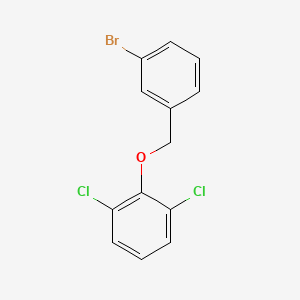



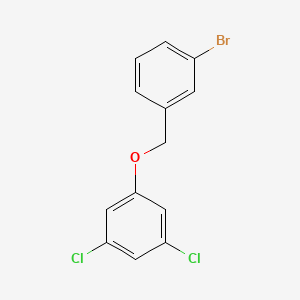
![1-Bromo-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858572.png)
![1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858579.png)
